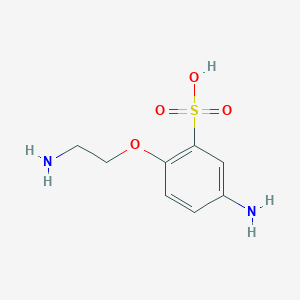![molecular formula C14H28N2O2 B14313293 3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] CAS No. 114288-54-9](/img/structure/B14313293.png)
3,3'-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] is a chemical compound known for its unique structure and properties It consists of two oxazolidine rings connected by an ethane-1,2-diyl bridge, with each oxazolidine ring substituted with a propan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] typically involves the reaction of ethane-1,2-diamine with isopropyl oxazolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of 3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and automated systems are used to ensure consistent production. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and distillation, are employed to achieve the desired quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted oxazolidine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxazolidinone derivatives
Reduction: Amine derivatives
Substitution: Substituted oxazolidine derivatives
Applications De Recherche Scientifique
3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with enzymes and proteins, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3’-((Oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine)
- 1-Propanamine, 3,3’-[oxybis(2,1-ethanediyloxy)]bis-
- Diethylene glycol bis(3-aminopropyl) ether
Uniqueness
3,3’-(Ethane-1,2-diyl)bis[2-(propan-2-yl)-1,3-oxazolidine] is unique due to its specific structural features, such as the presence of two oxazolidine rings and the ethane-1,2-diyl bridge. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions further distinguishes it from similar compounds.
Propriétés
Numéro CAS |
114288-54-9 |
|---|---|
Formule moléculaire |
C14H28N2O2 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
2-propan-2-yl-3-[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl]-1,3-oxazolidine |
InChI |
InChI=1S/C14H28N2O2/c1-11(2)13-15(7-9-17-13)5-6-16-8-10-18-14(16)12(3)4/h11-14H,5-10H2,1-4H3 |
Clé InChI |
FPBONEQJSPYCEN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1N(CCO1)CCN2CCOC2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


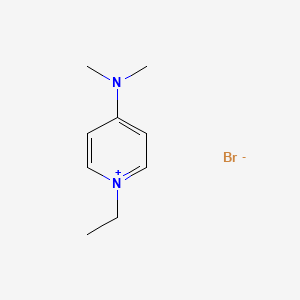
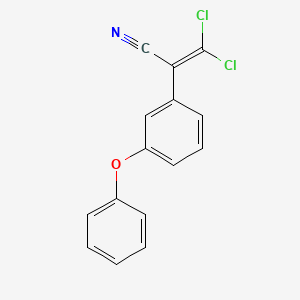
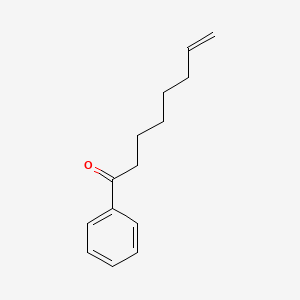
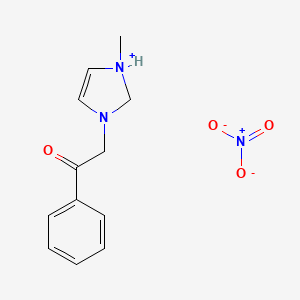
![4-[(6-Nitro-1,3-benzothiazol-2-yl)amino]phenol](/img/structure/B14313248.png)
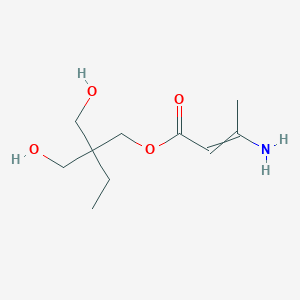


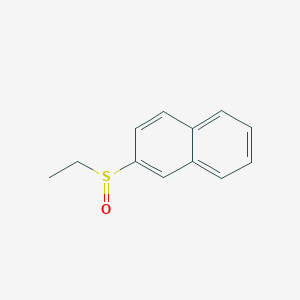
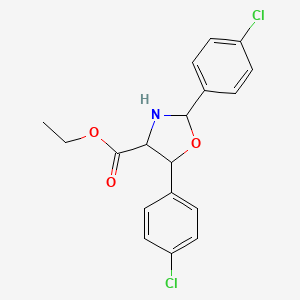
![5-{[(Pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14313287.png)
![Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-](/img/structure/B14313290.png)

